N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
Overview
Description
N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09324893 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA-Binding Studies and Biological Activities
Thioureas, including derivatives similar to N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea, have been synthesized and characterized for their potential anti-cancer properties through DNA interaction studies. These compounds exhibit significant biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties, suggesting their applicability in cancer research and treatment development (Tahir et al., 2015).
Antioxidant Activity in Toxicity Mitigation
Benzothiazole and thiourea derivatives have demonstrated the ability to mitigate reactive chemical species through their antioxidant activity. This characteristic is particularly relevant in the context of reducing the impact of toxic substances on the liver, showcasing the potential of thiourea compounds in protecting against chemically induced organ damage (Cabrera-Pérez et al., 2016).
Enzyme Inhibition and Sensing Applications
Research has also focused on the use of unsymmetrical thiourea derivatives as efficient enzyme inhibitors and mercury sensors. These compounds have shown promise in inhibiting cholinesterase enzymes and detecting toxic metals, indicating their utility in biomedical research and environmental monitoring (Rahman et al., 2021).
Cytotoxicity Against Cancer Cells
The synthesis of 1-benzoyl-3-methyl thiourea derivatives has been explored for their in vitro cytotoxicity against cancer cell lines. These compounds exhibit potent cytotoxicity, suggesting their potential as candidates for anticancer drug development (Ruswanto et al., 2015).
Insecticidal Activities
Novel thiourea compounds have been synthesized and tested for their insecticidal activities, demonstrating significant efficacy against pests. This research opens up avenues for the development of new, more effective insecticides for agricultural use (Jia, 2015).
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2-hydroxy-5-methylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-6-7-15(20)14(8-10)18-16(21)17-13-5-3-4-12(9-13)11(2)19/h3-9,20H,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKCQSBYYJVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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